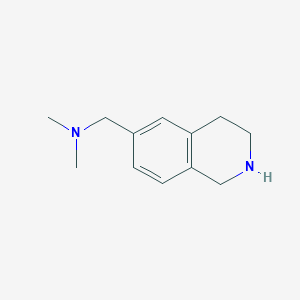![molecular formula C13H18F3N3O4 B13563754 N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide; trifluoroacetic acid is a chemical compound with the molecular formula C13H18F3N3O4 and a molecular weight of 337.3 g/mol . This compound is known for its unique spirocyclic structure, which includes a cyclopropyl group, an oxa-diazaspiro ring system, and a trifluoroacetate moiety . It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide; trifluoroacetic acid involves multiple steps. . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide; trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it is studied for its potential as an inhibitor of specific enzymes, such as protein tyrosine phosphatase 1B . In medicine, it is explored for its potential therapeutic applications, including its role in drug development . Additionally, it has industrial applications in the synthesis of various chemical products .
Mécanisme D'action
The mechanism of action of N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide; trifluoroacetic acid involves its interaction with specific molecular targets and pathways . For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function . This interaction can lead to various biological effects, depending on the enzyme and pathway involved.
Comparaison Avec Des Composés Similaires
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide; trifluoroacetic acid can be compared with other similar compounds, such as N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride . While both compounds share a similar spirocyclic structure, the presence of different functional groups, such as the trifluoroacetate moiety in the former and the hydrochloride in the latter, can lead to differences in their chemical properties and applications .
Propriétés
Formule moléculaire |
C13H18F3N3O4 |
|---|---|
Poids moléculaire |
337.29 g/mol |
Nom IUPAC |
N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H17N3O2.C2HF3O2/c15-10(13-8-1-2-8)9-7-11(16-14-9)3-5-12-6-4-11;3-2(4,5)1(6)7/h8,12H,1-7H2,(H,13,15);(H,6,7) |
Clé InChI |
XOAGWVJCECCIMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2=NOC3(C2)CCNCC3.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


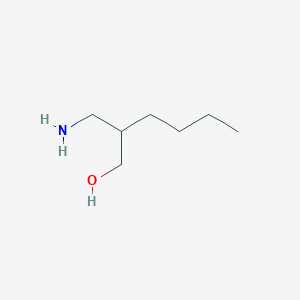
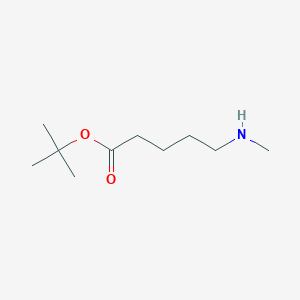
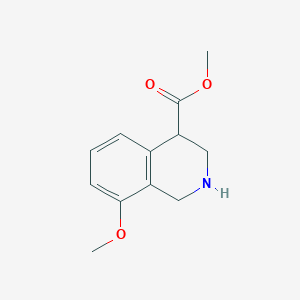
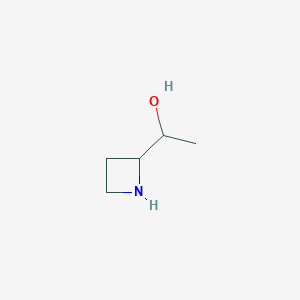
![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)
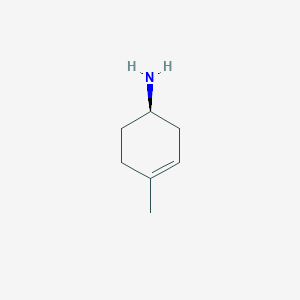
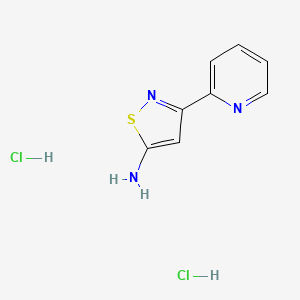
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)
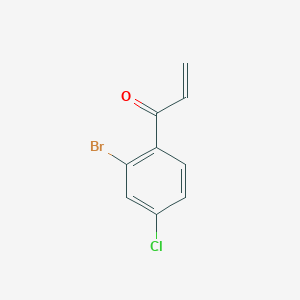
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)
![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)
